2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine
Description
Historical Context and Discovery of Fluorinated Piperidinyl Pyridines
The exploration of fluorinated heterocycles began in earnest during the mid-20th century, driven by the unique physicochemical properties imparted by fluorine atoms. The compound 2-(4,4-difluoropiperidin-1-yl)-6-fluoropyridine emerged as part of broader efforts to optimize pharmaceutical candidates through strategic fluorination. Early synthetic routes for fluorinated piperidines relied on multistep reactions involving fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). However, these methods often suffered from low yields and selectivity issues.
A pivotal advancement occurred in the 2010s with the development of catalytic hydrogenation strategies for fluoropyridines. For example, palladium-catalyzed hydrogenation enabled the conversion of 2,6-difluoropyridine to this compound with high diastereoselectivity. This method addressed prior challenges of hydrodefluorination side reactions, making large-scale synthesis feasible. The compound’s first documented synthesis appeared in patent literature circa 2016, with subsequent optimizations reported in peer-reviewed journals.
Key milestones in its development include:
Significance of Fluorinated Heterocycles in Modern Chemistry
Fluorinated heterocycles occupy a critical niche in medicinal chemistry due to fluorine’s ability to modulate electronic, conformational, and metabolic properties. The introduction of fluorine into piperidine-pyridine hybrids like this compound confers three major advantages:
- Enhanced Metabolic Stability : Fluorine’s strong C–F bond (∼105 kcal/mol) resists oxidative degradation by cytochrome P450 enzymes, prolonging drug half-life.
- Improved Binding Affinity : Fluorine participates in dipole-dipole interactions and hydrogen bonding with biological targets. For instance, fluorine’s electronegativity polarizes adjacent C–H bonds, enabling favorable interactions with protease active sites.
- Tunable Basicity : Fluorine substitution on piperidine reduces the amine’s pKₐ, as demonstrated by a 1.9-unit decrease in trans-2-(4,4-difluoropiperidin-1-yl)pyridine compared to non-fluorinated analogues. This property enhances membrane permeability and reduces P-glycoprotein-mediated efflux.
Table 1: Impact of Fluorination on Key Physicochemical Properties
| Property | Non-Fluorinated Piperidine | This compound |
|---|---|---|
| LogP (Lipophilicity) | 1.2 | 2.8 |
| pKₐ (Basicity) | 9.3 | 7.4 |
| Metabolic Stability (t₁/₂) | 0.5 hours | 3.2 hours |
Overview of Research Interest and Applications in Academic Fields
Academic interest in this compound spans three domains:
Medicinal Chemistry :
- Kinase Inhibition : The compound serves as a scaffold for PDGFRβ inhibitors, where fluorination improves target engagement and pharmacokinetics.
- Neuropharmacology : Fluorinated piperidines are investigated as histamine H₃ receptor antagonists, with potential applications in cognitive disorders.
Organic Synthesis :
- Dearomatization-Hydrogenation : Rhodium-catalyzed processes convert fluoropyridines to all-cis fluoropiperidines with >95% diastereoselectivity.
- Cross-Coupling Reactions : The pyridine moiety participates in Suzuki-Miyaura couplings, enabling diversification at the 2- and 6-positions.
Materials Science :
- Liquid Crystals : Fluorine’s anisotropic polarizability contributes to mesophase stability in display technologies.
- Coordination Polymers : The nitrogen lone pairs facilitate metal coordination, as seen in silver-based molecular ladders.
Table 2: FDA-Approved Drugs Containing Fluorinated Heterocycles
| Drug Name | Therapeutic Area | Fluorinated Motif |
|---|---|---|
| Favipiravir | Antiviral | Fluorinated pyrazine |
| Sofosbuvir | Hepatitis C | Fluorinated pyrrolotriazine |
| Selumetinib | Oncology | Fluorinated piperidine |
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBXACKAEFMEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
The DAH process enables direct access to all-cis-4,4-difluoropiperidines from fluoropyridine precursors. This method, reported in, involves:
- Step 1 : Rhodium-catalyzed dearomatization of 3,5-difluoropyridine using [Rh(COD)Cl]₂ or Rh–CAAC complexes under hydrogen pressure (10–50 bar).
- Step 2 : Hydrogenation of the dearomatized intermediate to yield cis-4,4-difluoropiperidine derivatives with >99:1 diastereoselectivity.
- Step 3 : Deprotection (e.g., TFA removal) to obtain the free piperidine hydrochloride.
| Substrate | Catalyst | Conditions | Yield | d.r. |
|---|---|---|---|---|
| 3,5-Difluoropyridine | [Rh-2] | 40°C, 50 bar H₂, THF | 72% | >99:1 |
Nucleophilic Aromatic Substitution (SNAr)
The piperidine moiety can be introduced into fluoropyridine via SNAr. For instance:
- Step 1 : React 2-chloro-6-fluoropyridine with 4,4-difluoropiperidine in the presence of a base (e.g., DIPEA or K₂CO₃).
- Step 2 : Optimize solvent (acetonitrile or DMF) and temperature (80–130°C) to enhance reactivity.
| Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Chloro-6-fluoropyridine | DIPEA | Acetonitrile | 130°C | 39% |
Critical Reaction Parameters
DAH Process Optimization
- Catalyst : Rh–CAAC complexes ([Rh-2]) outperform traditional Rh catalysts in avoiding hydrodefluorination.
- Borane Additives : HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suppresses side reactions and enhances diastereoselectivity.
- Trapping Agents : TFAA or Boc₂O ensures stable isolation of intermediates.
SNAr Reaction Challenges
- Steric Hindrance : Bulky substituents on pyridine reduce reactivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require higher temperatures.
Advanced Applications
Drug Analog Synthesis
The DAH-derived cis-4,4-difluoropiperidine scaffold has been utilized in:
- Melperone Analogues : Fluorinated antipsychotic agents.
- Ionic Liquids : Fluorinated FILs with enhanced thermal stability.
Gram-Scale Production
The DAH method was successfully scaled to produce 1.57 g of cis-3,5-difluoropiperidine hydrochloride (72% yield, >99:1 d.r.).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| DAH | High diastereoselectivity, one-pot | Requires specialized Rh catalysts |
| SNAr | Simple setup, broad substrate scope | Lower yields for steric substrates |
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. Research indicates that compounds with similar structures have been explored for their ability to inhibit critical biological pathways, particularly in cancer therapy.
Case Studies
- Cancer Therapy : Analogous compounds have been studied for their inhibitory effects on motor proteins involved in mitosis, such as KIF18A. These investigations suggest that 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine could be developed as an anticancer agent by targeting specific signaling pathways associated with tumor growth and proliferation .
Enzyme Inhibition
The compound is of interest for its potential as an enzyme inhibitor. The fluorinated piperidine moiety can interact with various biological macromolecules, making it suitable for the development of enzyme inhibitors that could be useful in treating diseases such as cancer and infections.
Antiviral Applications
Preliminary studies suggest that derivatives of this compound may also exhibit antiviral properties. The ability to inhibit protein-protein interactions (PPIs) involved in viral replication could position this compound as a potential therapeutic agent against viral infections.
Research Findings
- SARS-CoV-2 Inhibition : Research has shown that similar fluorinated compounds can inhibit the interaction between the spike protein of SARS-CoV-2 and its receptor ACE2, suggesting potential applications in developing antiviral therapies .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Its unique functional groups make it a valuable building block in organic synthesis for creating more complex molecules.
Synthesis Overview
The synthetic routes often involve optimizing reaction conditions to enhance yield and purity based on the intended application .
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 5 and 6 (PROTAC Degraders)
Structure : Both compounds (cpd 5 and 6) share the 2-(4,4-difluoropiperidin-1-yl) group but replace the 6-fluorine on pyridine with a methoxy (-OCH₃) group. Additionally, they incorporate a quinazolin-4-amine core and a thiazole-containing side chain .
Key Differences :
- Molecular Weight : HRMS data shows higher molecular weights (1116.6230–1130.6414 [M+H]⁺) compared to the simpler target compound, reflecting their complex PROTAC architectures .
- Synthetic Yield : Lower yields (29–31%) suggest synthetic challenges in assembling multi-component structures .
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine (HB084)
Structure : This compound (Catalog #HB084) features a pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a bulky tert-butyldimethylsilyl (TBS) protecting group .
Key Differences :
- Ring Size : The pyrrolidine ring introduces increased ring strain and reduced basicity compared to piperidine.
- Steric Effects : The TBS group may hinder molecular interactions but improves synthetic handling during intermediate steps .
- Cost : Priced at $400–$4800, HB084’s commercial availability highlights its utility as a synthetic precursor .
Patent Derivatives (European Patent Application)
Structure : Derivatives such as N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide retain the difluoropiperidine group but replace pyridine with sulfonamide-linked triazole and cyclopentane systems .
Key Differences :
- Core Heterocycle : The shift from pyridine to triazole-pyrazine hybrids alters binding affinity and selectivity in biological targets.
- Solubility : Sulfonamide groups enhance aqueous solubility compared to fluoropyridines .
1-{6-[(3R)-4,4-Difluoropiperidin-3-yl]pyridin-2-yl}-6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridine
Structure : This compound combines the difluoropiperidine-pyridine unit with a pyrazolo-pyridine core, creating a fused heterocyclic system .
Key Differences :
Comparative Data Table
Research Findings and Implications
- Conformational Stability: The 4,4-difluoropiperidine group imposes chair conformations, reducing metabolic oxidation compared to non-fluorinated piperidines .
- Synthetic Utility : HB084’s commercial availability underscores its role as a precursor, while PROTAC derivatives (cpd 5/6) demonstrate the scalability of modular drug design .
Biological Activity
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, combining a difluorinated piperidine moiety with a fluorinated pyridine ring, which may confer distinct pharmacological properties.
Molecular Characteristics
- Molecular Formula : C10H11F3N2
- Molecular Weight : 216.21 g/mol
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor in various signaling pathways, particularly those involving motor proteins like KIF18A, which plays a crucial role in mitosis and has implications in cancer therapy.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Target | Effect |
|---|---|---|
| Inhibition | KIF18A | Potential anti-cancer effects |
| Modulation | Various enzymes | Enhances binding affinity and selectivity towards biological targets |
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit activity against specific enzymes or receptors. For instance, the interaction studies involving 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine indicate potential interactions with various biological targets, suggesting that this compound could modulate biological pathways effectively.
In Vivo Efficacy
Research has also explored the in vivo efficacy of related compounds. A study conducted on mice infected with Mycobacterium tuberculosis showed promising results for compounds structurally similar to this compound. The administration of these compounds resulted in significant reductions in bacterial loads in the lungs when dosed appropriately .
Comparative Analysis with Similar Compounds
This compound shows unique characteristics compared to similar compounds due to its dual fluorine substitutions. This structural feature enhances both chemical stability and biological activity.
| Compound | Fluorination | Biological Activity |
|---|---|---|
| This compound | Dual | High metabolic stability and potential anti-cancer activity |
| 2-(4,4-Difluoropiperidin-1-yl)aniline | Single | Moderate activity |
| 2-(4,4-Difluoropiperidin-1-yl)pyrimidine | Single | Lower activity compared to the target compound |
Q & A
Basic Research Question
- Storage conditions : Under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent hydrolysis/oxidation .
- Stability assays : Monitor via periodic HPLC and 19F NMR to detect degradation (e.g., loss of fluorine substituents) .
- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants .
What computational methods predict the biological activity of derivatives of this compound?
Advanced Research Question
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on fluorine’s role in binding affinity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity data .
- MD simulations : Assess stability of fluorine-protein interactions over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
